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molecular formula C9H10BrNO B1269749 2-(4-bromophenyl)-N-methylacetamide CAS No. 7713-76-0

2-(4-bromophenyl)-N-methylacetamide

Cat. No. B1269749
M. Wt: 228.09 g/mol
InChI Key: JCDMVJNUNZEZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741901B2

Procedure details

To a solution of 4-bromophenyl acetic acid (50 g, 233 mmol) in SOCl2 (170 mL, 2.32 mol) was added DMF (2 mL, 26 mmol). After stirred at this temperature for 1 h, the excess SOCl2 was removed under reduced pressure. The residue was dissolved in CH2Cl2 (300 mL), and the resulting solution was added to a cooled (0° C.) solution of CH3NH2 (90 mL, 40 wt % in H2O, 1.03 mol) in THF (200 mL) dropwise. After the addition was complete, the solution was further stirred at 0° C. for 15 min. Water (400 mL) was added to the reaction solution, and organic layer separated. The aqueous layer was extracted with CH2Cl2 (200 mL). The organic layers were combined, washed with brine (500 mL), dried and concentrated to give 4-bromophenyl-N-methyl acetamide (54 g, quant.) as a white solid: 1H NMR (500 MHz, CDCl3) δ 7.48 (d, J=8.9 Hz, 2H), 7.15 (d, J=8.9 Hz, 2H), 3.51 (s, 2H), 2.77 (s, 3H); ESI-MS m/z 228 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.O=S(Cl)Cl.[CH3:16][N:17](C=O)C.CN>C1COCC1.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:17][CH3:16])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Name
Quantity
170 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
CN
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirred at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess SOCl2 was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (300 mL)
ADDITION
Type
ADDITION
Details
the resulting solution was added to
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the solution was further stirred at 0° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (200 mL)
WASH
Type
WASH
Details
washed with brine (500 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: CALCULATEDPERCENTYIELD 910.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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